2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride
CAS No.: 2094145-48-7
Cat. No.: VC5095162
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2094145-48-7 |
---|---|
Molecular Formula | C10H15ClN2O2 |
Molecular Weight | 230.69 |
IUPAC Name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H |
Standard InChI Key | KEICPJRWSJBIDC-UHFFFAOYSA-N |
SMILES | CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2, 4, and 6. A 2-ethyl group and two methyl groups occupy positions 2, 4, and 6, respectively, while position 5 is linked to an acetic acid group. The hydrochloride salt forms via protonation of the pyrimidine nitrogen, confirmed by its InChI key KEICPJRWSJBIDC-UHFFFAOYSA-N .
Key Features:
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Pyrimidine Ring: Aromatic stability and planar geometry facilitate π-π stacking in biological systems.
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Substituents: Ethyl and methyl groups enhance lipophilicity, influencing membrane permeability.
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Acetic Acid Moiety: Provides a carboxylic acid functional group for conjugation or salt formation.
Physicochemical Data
The compound’s solubility profile aligns with its ionic hydrochloride form, enabling use in aqueous reaction systems . Its melting point and boiling point remain unspecified in available literature, though analogous pyrimidine derivatives typically exhibit melting points above 150°C .
Synthesis and Optimization
Industrial Synthesis Routes
The primary synthesis involves reacting 2-ethyl-4,6-dimethylpyrimidine with chloroacetic acid under controlled conditions.
Reaction Scheme:
Key parameters:
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Temperature: 50–80°C to balance reaction rate and byproduct formation.
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Catalyst: Triethylamine or sodium acetate for deprotonation .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Analytical Characterization
These methods confirm the compound’s structure and purity, critical for pharmaceutical applications .
Applications in Pharmaceutical Research
Enzyme Inhibition
The pyrimidine ring mimics purine bases, enabling interaction with enzyme active sites. For example:
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Dihydrofolate Reductase (DHFR): Targeted by trimethoprim analogs for antibiotic effects .
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Kinases: Methyl and ethyl groups may occupy hydrophobic pockets in kinase inhibitors.
Risk | Precautionary Measure | Source |
---|---|---|
Skin irritation (H315) | Wear nitrile gloves and lab coat | |
Eye damage (H319) | Use safety goggles | |
Respiratory irritation (H335) | Use in fume hood with respiratory protection |
Disposal Guidelines
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Incinerate in a certified facility at >1000°C.
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Neutralize aqueous solutions with sodium bicarbonate before disposal .
Comparative Analysis with Analogues
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid HCl | 1803599-74-7 | Lacks 2-ethyl group | |
4,6-Dimethyl-2-hydroxypyrimidine HCl | 34289-60-6 | Hydroxy substitution at position 2 |
The 2-ethyl group in the target compound increases steric bulk, potentially enhancing binding specificity in biological targets .
Future Research Directions
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